molecular formula C7H10O4 B12879449 (3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid

(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid

Cat. No.: B12879449
M. Wt: 158.15 g/mol
InChI Key: URPFFUDFSCAGGR-RITPCOANSA-N
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Description

(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an acetyl group at the 5-position and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. For example, the use of chiral catalysts in the reduction of ketones or the asymmetric aldol reaction can lead to the formation of the desired compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high yields and selectivity. The use of biocatalysts, such as carbonyl reductases, has been shown to be effective in the asymmetric synthesis of similar compounds . These methods are advantageous due to their mild reaction conditions, high stereoselectivity, and low environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the acetyl and carboxylic acid groups allows for a wide range of chemical transformations.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or other reduced compounds.

Scientific Research Applications

(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals .

In biology and medicine, the compound is studied for its potential therapeutic properties. It can serve as a precursor for the synthesis of bioactive molecules that may have applications in drug discovery and development. Additionally, its derivatives are investigated for their potential use as enzyme inhibitors or receptor modulators .

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid depends on its specific application and the molecular targets involvedThese interactions can modulate the activity of the target proteins, leading to various biological effects .

For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity. In receptor modulation, the compound can bind to the receptor and either activate or inhibit its signaling pathways, depending on the nature of the interaction .

Comparison with Similar Compounds

(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as (3R,5R)-5-[(1S)-1-Hydroxypropyl]tetrahydro-3-furanyl}acetic acid and 2(5H)-furanone . These compounds share structural similarities, such as the presence of a tetrahydrofuran ring, but differ in the nature and position of their substituents.

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both acetyl and carboxylic acid groups

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(3R,5S)-5-acetyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-4(8)6-2-5(3-11-6)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m1/s1

InChI Key

URPFFUDFSCAGGR-RITPCOANSA-N

Isomeric SMILES

CC(=O)[C@@H]1C[C@H](CO1)C(=O)O

Canonical SMILES

CC(=O)C1CC(CO1)C(=O)O

Origin of Product

United States

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